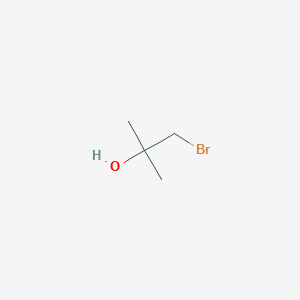

1-溴-2-甲基丙烷-2-醇

描述

Synthesis Analysis

The synthesis of 1-Bromo-2-methylpropan-2-ol and related compounds often involves the use of bromo-containing reagents in combination with alcohols or alkenes. A practical reagent for the preparation of 2-bromo-1-alken-3-ols, which are closely related to 1-Bromo-2-methylpropan-2-ol, is 1-bromo-1-lithioethene. This reagent undergoes clean 1,2-addition with a range of aldehydes and ketones to afford the corresponding bromoallylic alcohols in moderate to excellent yield, indicating the versatility and effectiveness of bromo-containing reagents in synthesis processes (Novikov & Sampson, 2003).

Molecular Structure Analysis

The molecular structure of brominated compounds like 1-Bromo-2-methylpropan-2-ol is characterized by the presence of a bromine atom, which significantly influences the physical and chemical properties of the molecule. Studies on related compounds, such as 2-Bromo-1,1,1-trichloro-2-methylpropane, provide insights into the crystal structure and physical properties, highlighting the impact of halogen atoms on molecular architecture and behavior (Koide et al., 1966).

Chemical Reactions and Properties

1-Bromo-2-methylpropan-2-ol participates in various chemical reactions, including substitution and elimination, due to the presence of the bromine atom. The compound's reactivity can be utilized in organic synthesis to create complex molecules and intermediates. For example, bromo-containing reagents are used for the efficient preparation of bromoallylic alcohols, demonstrating the compound's utility in synthetic chemistry (Novikov & Sampson, 2003).

Physical Properties Analysis

The physical properties of 1-Bromo-2-methylpropan-2-ol, such as melting point, boiling point, and density, are influenced by its molecular structure. The presence of the bromine atom contributes to its relatively high density and boiling point compared to non-halogenated analogs. Investigations into similar brominated compounds offer valuable data on how halogenation affects these physical properties (Koide et al., 1966).

Chemical Properties Analysis

The chemical properties of 1-Bromo-2-methylpropan-2-ol, including reactivity and stability, are significantly impacted by the bromine atom. This halogen facilitates various organic reactions, such as nucleophilic substitutions and eliminations, making the compound a versatile reagent in organic synthesis. The reactivity of bromo-containing compounds with aldehydes and ketones to produce bromoallylic alcohols exemplifies the compound's chemical utility (Novikov & Sampson, 2003).

科学研究应用

化学合成和性质:它已被用于通过铟介导的反应制备 2-硝基烷-1-醇,表现出优异的立体选择性和支链亚氨基糖衍生物的潜力 (Soengas & Estévez, 2010)。已经研究了相关化合物的形成焓,例如 1,2-二溴-2-甲基丙烷,提供了必要的热力学数据 (Sunner & Wulff, 1974)。

分子结构分析:对其分子结构的研究(如在 2-溴-1,1,1-三氯-2-甲基丙烷的研究中所见)揭示了诸如光学各向同性和无序分子取向等特征,并具有显着的相变 (Koide 等,1966)。

生物燃料研究:它的衍生物,如 3-甲基-2-丁烯-1-醇和 2-甲基丙烷-1-醇,作为汽油中的抗爆添加剂的潜力被探索,有助于生物燃料的发展 (Mack 等,2014)。

催化和反应:该化合物在催化过程中发挥作用,如脱氢溴化生成 2-甲基丙烯,以及在研究反应动力学(如 SN1 水解)中发挥作用 (Lycourghiotis 等,1975;Wang 等,2013)。

焓和熵研究:已经对其相关化合物进行了焓和熵分析,提供了对化学平衡和分子结构对热力学影响的见解 (Connett, 1972)。

作用机制

Target of Action

1-Bromo-2-methylpropan-2-ol is primarily used as an organic bromine reagent .

Mode of Action

As a reagent, 1-Bromo-2-methylpropan-2-ol interacts with other compounds in a chemical reaction. The bromine atom in the compound can be replaced by other groups in a substitution reaction, or it can participate in elimination reactions .

Pharmacokinetics

It is predicted to have high gastrointestinal absorption and is likely to permeate the blood-brain barrier . Its lipophilicity (Log Po/w) is estimated to be 1.64 , suggesting it could be distributed into fatty tissues.

Result of Action

The result of the action of 1-Bromo-2-methylpropan-2-ol depends on the specific reaction it is used in. For example, in an elimination reaction, the bromine atom is removed, and a double bond is formed . The specific molecular and cellular effects would depend on the products formed in the reaction.

Action Environment

The action of 1-Bromo-2-methylpropan-2-ol can be influenced by various environmental factors. For instance, the rate and outcome of the reactions it participates in can be affected by factors such as temperature, pH, and the presence of other chemicals . Additionally, its stability may be affected by light, heat, and moisture .

安全和危害

This chemical is considered hazardous. It is highly flammable and can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with protective gloves, clothing, and eye/face protection, and to avoid breathing its dust, fume, gas, mist, vapors, or spray .

属性

IUPAC Name |

1-bromo-2-methylpropan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9BrO/c1-4(2,6)3-5/h6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBOTXOMQYNJWJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CBr)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801022980 | |

| Record name | 1-Bromo-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

38254-49-8 | |

| Record name | 1-Bromo-2-methyl-2-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801022980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-BROMO-2-METHYL-2-PROPANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the role of 1-Bromo-2-methylpropan-2-ol in the synthesis of amino-functionalized polymers?

A1: 1-Bromo-2-methylpropan-2-ol is crucial for introducing a protected amino group into the (meth)acrylate monomer structure []. It reacts with 2-isocyanatoethyl (meth)acrylate to form a bromo-tert-butyloxycarbonyl (Br-t-BOC) protected aminoethyl (meth)acrylate monomer. This protected monomer can then undergo polymerization. The Br-t-BOC group serves as a solvent-polarity sensitive protecting group, enabling the controlled release of the free amino group after polymerization through a simple solvolysis step.

Q2: How does the solvent polarity affect the deprotection of the Br-t-BOC group in the synthesized polymers?

A2: The research demonstrates that the deprotection kinetics of the Br-t-BOC group in the synthesized poly((Br-t-BOC)-aminoethyl (meth)acrylate) is influenced by solvent polarity []. The authors observed faster deprotection rates in more polar solvents. This sensitivity to solvent polarity provides a controllable method for achieving post-polymerization modifications, enabling the generation of free amino groups under desired conditions.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

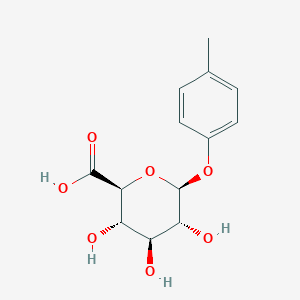

![(2S,3S,4Ar,8R,8aR)-8-hydroxy-2,3-dimethoxy-2,3-dimethyl-5,7,8,8a-tetrahydro-4aH-benzo[b][1,4]dioxin-6-one](/img/structure/B41764.png)